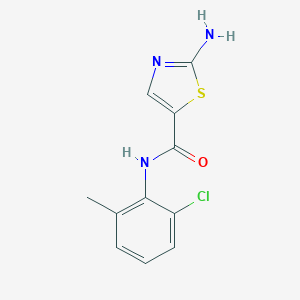

2-氨基-N-(2-氯-6-甲基苯基)噻唑-5-甲酰胺

概述

描述

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a chemical compound with the molecular formula C11H10ClN3OS and a molecular weight of 267.73 g/mol . This compound is known for its role as an intermediate in the synthesis of dasatinib, a protein tyrosine kinase inhibitor used in the treatment of certain types of cancer .

科学研究应用

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is extensively used in scientific research due to its role as an intermediate in the synthesis of dasatinib . Dasatinib is a potent inhibitor of protein tyrosine kinases and is used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia . Additionally, derivatives of this compound are being explored for their potential as selective anti-tumor agents .

生化分析

Biochemical Properties

The biochemical role of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is primarily associated with its function as a precursor in the synthesis of Dasatinib . Dasatinib is known to inhibit protein tyrosine kinases, which are enzymes that can add a phosphate group to a protein in a process called phosphorylation . Phosphorylation is a crucial mechanism in cell signaling and can alter the function of a protein, either activating or deactivating it .

Cellular Effects

As a precursor to Dasatinib, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide indirectly influences various cellular processes. Dasatinib, the compound it helps synthesize, is known to inhibit protein tyrosine kinases . These enzymes play a key role in cell signaling pathways, influencing cell growth, differentiation, and metabolism . By inhibiting these enzymes, Dasatinib can disrupt these processes, which is particularly useful in the treatment of certain types of cancer .

Molecular Mechanism

The molecular mechanism of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is tied to its role in the synthesis of Dasatinib . Dasatinib acts by binding to the active site of protein tyrosine kinases, preventing them from adding a phosphate group to proteins . This inhibition disrupts the normal signaling pathways within the cell, which can lead to the death of cancer cells .

Temporal Effects in Laboratory Settings

It is known that this compound should be stored under inert gas at 2–8 °C .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of benzoyl chloride with 2-chloro-6-methylaniline to form 2-chloro-N-(2-chloro-6-methylphenyl)acetamide. This intermediate is then reacted with thiourea to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method to enhance yield and reduce costs. For instance, trichloroacetyl chloride and ethyl vinyl ether undergo nucleophilic substitution and hydrolysis to form 3-ethoxyacrylic acid. This intermediate is then acylated and amidated to produce N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, which is further reacted with NBS and thiourea to obtain 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide .

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly involving the amino and chloro groups.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s thiazole ring can participate in such reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like thiourea are commonly used.

Oxidation: Reagents such as NBS (N-Bromosuccinimide) can be employed.

Major Products: The primary product of these reactions is the formation of various thiazole derivatives, which can be further utilized in pharmaceutical applications .

作用机制

The compound itself does not have a direct mechanism of action but serves as a precursor to dasatinib. Dasatinib inhibits the BCR-ABL kinase, a fusion protein resulting from the Philadelphia chromosome abnormality in leukemia cells. By inhibiting this kinase, dasatinib disrupts the signaling pathways that promote cancer cell proliferation and survival .

相似化合物的比较

2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives: These compounds share a similar thiazole core and are also used as anti-tumor agents.

Uniqueness: The uniqueness of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide lies in its specific structure, which allows it to serve as a crucial intermediate in the synthesis of dasatinib. This specificity makes it indispensable in the pharmaceutical industry for producing effective cancer treatments .

生物活性

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, with the CAS number 302964-24-5, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is C11H10ClN3OS. The compound features a thiazole ring, an amine group, and a chloro-substituted phenyl group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide exhibits significant anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines, highlighting its potential as a therapeutic agent.

Antitumor Activity

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of specific protein interactions.

- Cell Line Studies :

- In vitro studies demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines, including human glioblastoma (U251) and melanoma (WM793) cells.

- The IC50 values for these cell lines have been reported to be in the range of 10–30 µM , indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

- The presence of the thiazole moiety is essential for its anticancer activity.

- Substituents on the phenyl ring, particularly electron-donating groups like methyl at the para position, enhance the compound's efficacy.

- The chlorine atom at the ortho position plays a critical role in increasing biological activity by influencing electronic properties .

Case Studies

Several case studies have documented the biological effects of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide:

- Study on Apoptosis Induction :

- Combination Therapy :

Data Table: Biological Activity Summary

| Biological Activity | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | U251 (Glioblastoma) | 10–30 | Apoptosis induction |

| Antitumor | WM793 (Melanoma) | 10–30 | Modulation of apoptotic pathways |

| Combination Therapy | Various | N/A | Enhances efficacy against drug resistance |

属性

IUPAC Name |

2-amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c1-6-3-2-4-7(12)9(6)15-10(16)8-5-14-11(13)17-8/h2-5H,1H3,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOXTERFTAJMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619972 | |

| Record name | 2-Amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302964-24-5 | |

| Record name | 2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302964-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302964245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Thiazolecarboxamide, 2-amino-N-(2-chloro-6-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-N-(2-CHLORO-6-METHYLPHENYL)THIAZOLE-5-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG8Y584N6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in pharmaceutical chemistry?

A1: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a key starting material (KSM-01) in the synthesis of Dasatinib [, ]. Dasatinib is an anti-cancer drug used to treat certain types of leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. This compound's importance stems from its role as a direct precursor to Dasatinib, making its efficient synthesis crucial for drug production.

Q2: Can you elaborate on the new and efficient method for synthesizing 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide mentioned in the research?

A2: The research by Fea7be1dd4f159fbdf67def5832b41c9c5632cc9 [] introduces a novel synthetic route for this key compound. It involves a chemoselective α-bromination of β-ethoxyacrylamide, followed by a one-pot reaction with thiourea. This method offers a significant advantage over previous methods, leading to the desired 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in excellent yield. The high yield and streamlined process make this method particularly attractive for large-scale production of Dasatinib.

Q3: How is 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide quantified during the Dasatinib synthesis process?

A3: The research by b6c15f768729c18d810ba4d536e1ec095e63f124 [] describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining impurities in Dasatinib drug substance. This method specifically quantifies 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (KSM-01) alongside other impurities, ensuring the quality and purity of the final drug product. This method's sensitivity and specificity make it a valuable tool for quality control in Dasatinib manufacturing.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。